- Preparation of 1,3-benzodioxole boron compoundsChemiker-Zeitung, 1984, 108(9), 287-8,
Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)

(2H-1,3-benzodioxol-5-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- Benzo[d][1,3]dioxol-5-ylboronic acid
- 3,4-Methylenedioxyphenylboronic acid
- 3,4-(Methylenedioxy)benzeneboronic acid
- 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid
- 1,3-Benzodioxol-5-ylboronic acid
- 3,4-(Methylenedioxy)phenylboronic acid
- 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)
- 1,3-Benzodioxole-5-boronic acid
- 3,4
- 3,4-Methylenedioxybenzeneboronic acid
- BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-
- Methylcyclopentadiene diMer
- 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)
- 3,4-Methylenedioxyphenyl boronic acid
- Boronic acid, 1,3-benzodioxol-5-yl-
- (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID
- 5-benzo[d][1,3]dioxole boronic acid
- (3,4-methylenedioxyphenyl)boronic acid
- 3,4-Methylenedioxyphenylboronic a
- B-1,3-Benzodioxol-5-ylboronic acid (ACI)
- Boronic acid, 1,3-benzodioxol-5-yl- (9CI)
- (1,3-Benzodioxol-5-yl)boronic acid
- (Benzodioxol-5-yl)boronic acid
- 1,3-Benzodioxolan-5-ylboronic acid
- (1,3-dioxaindan-5-yl)boronic acid
- (3,4-methylenedioxy)benzeneboronic acid
- AKOS009159266
- AB07960
- BP-11813
- Z381540928
- GS-6344
- DB-010505
- 3,4-(methylenedioxy) phenylboronic acid
- SCHEMBL30231
- benzo[1,3]dioxol-5-yl-boronic acid
- CS-W003981
- (3,4-methylenedioxyphenyl)-boronic acid
- 3,4-methylenedioxyphenyl-boronic acid
- EN300-212504
- SY014778
- Q-102220
- BENZO[1,3]DIOXOLE-5-BORONIC ACID
- 2H-1,3-benzodioxol-5-ylboronic acid
- Benzo[d][1,3]dioxol-5-ylboronicacid
- M2035
- 3,4-methylenedioxy-phenyl boronic acid
- DTXSID10370261
- 3,4-methylene dioxyphenylboronic acid
- 4-methylenedioxyphenylboronic acid
- CHEMBL141313
- A22896
- MFCD01009695
- 5-benzo[1,3]dioxolylboronic acid
- 1,3-benzodioxol-5-yl boronic acid
- 94839-07-3
- 3,4-methylenedioxybenzene boronic acid
- BDBM50067897
- RARECHEM AH PB 0145
- TIMTEC-BB SBB003898
- 3,4-Methylenedioxyphenylboroni
- (2H-1,3-benzodioxol-5-yl)boronic acid
-
- MDL: MFCD01009695
- インチ: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
- InChIKey: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
- ほほえんだ: OB(C1C=C2C(OCO2)=CC=1)O
- BRN: 5523347
計算された属性
- せいみつぶんしりょう: 166.043739g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 166.043739g/mol
- 単一同位体質量: 166.043739g/mol
- 水素結合トポロジー分子極性表面積: 58.9Ų
- 重原子数: 12
- 複雑さ: 164
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.423
- ゆうかいてん: 224-229 °C (lit.)
- ふってん: 347.3±52.0℃ at 760 mmHg
- フラッシュポイント: 163.867℃
- PSA: 58.92000
- LogP: -0.90490
- ようかいせい: 未確定
- 酸性度係数(pKa): 8.48±0.20(Predicted)
(2H-1,3-benzodioxol-5-yl)boronic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S37/39-S26
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
(2H-1,3-benzodioxol-5-yl)boronic acid 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(2H-1,3-benzodioxol-5-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-25g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 25g |
¥8444.00 | 2023-03-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UF708-5g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 98% | 5g |
¥210.0 | 2022-06-10 | |
Ambeed | A124476-10g |
Benzo[d][1,3]dioxol-5-ylboronic acid |
94839-07-3 | 98% | 10g |
$19.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74890-1g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 1g |
¥36.0 | 2021-09-08 | ||
Enamine | EN300-212504-25.0g |
(1,3-dioxaindan-5-yl)boronic acid |
94839-07-3 | 95% | 25.0g |
$145.0 | 2023-02-22 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-1g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 1g |
¥727.00 | 2023-03-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-5g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 5g |
¥2353.00 | 2023-03-02 | |
TRC | M304408-100mg |
3,4-Methylenedioxyphenylboronic Acid |
94839-07-3 | 100mg |
$ 80.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D660634-100g |
3,4-METHYLENEDIOXYPHENYLBORONIC ACID |
94839-07-3 | 97% | 100g |
$480 | 2024-06-05 | |
eNovation Chemicals LLC | D660634-500g |
3,4-METHYLENEDIOXYPHENYLBORONIC ACID |
94839-07-3 | 97% | 500g |
$1600 | 2024-06-05 |
(2H-1,3-benzodioxol-5-yl)boronic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
- An Easy Route to (Hetero)arylboronic AcidsChemistry - A European Journal, 2014, 20(22), 6608-6612,
ごうせいかいろ 3
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of TetraorganoboratesChemistry - A European Journal, 2021, 27(13), 4322-4326,
ごうせいかいろ 4
- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritisEuropean Journal of Medicinal Chemistry, 2018, 145, 96-112,
ごうせいかいろ 5
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling MethodologyJournal of Organic Chemistry, 2005, 70(22), 8948-8955,
ごうせいかいろ 6
- Process for preparing organic boronic acid derivatives using diboronic acid, World Intellectual Property Organization, , ,
ごうせいかいろ 7
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
- Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridineAustralian Journal of Chemistry, 1994, 47(12), 2235-54,
ごうせいかいろ 8
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
- Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK, United States, , ,
ごうせいかいろ 9
- Electron-Driven Nitration of Unsaturated HydrocarbonsAngewandte Chemie, 2023, 62(28),,
ごうせいかいろ 10
- Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative StudySynthesis, 2018, 50(22), 4395-4412,
ごうせいかいろ 11
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
ごうせいかいろ 12
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
- Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5, World Intellectual Property Organization, , ,
ごうせいかいろ 13
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
ごうせいかいろ 14
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium SaltsJournal of the American Chemical Society, 2016, 138(9), 2985-2988,
ごうせいかいろ 15
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
- Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous BorylationJournal of Organic Chemistry, 2014, 79(21), 10568-10580,
ごうせいかいろ 16
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
- Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides, World Intellectual Property Organization, , ,
ごうせいかいろ 17
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
- An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reactionJournal of Chemical Sciences (Berlin, 2016, 128(3), 441-450,
ごうせいかいろ 18
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond FormationOrganic Letters, 2021, 23(11), 4179-4184,
ごうせいかいろ 19
- Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivativesChemical Communications (Cambridge, 2019, 55(79), 11876-11879,
ごうせいかいろ 20
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
- Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesisJournal of Organic Chemistry, 2004, 69(4), 1126-1136,
(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials
- 5-Iodobenzo[d][1,3]dioxole
- 4-Bromo-1,2-methylenedioxybenzene
- Tri-n-butyl Borate
- 2H-1,3-benzodioxol-5-amine
(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products
(2H-1,3-benzodioxol-5-yl)boronic acid 関連文献
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Deuk-Young Goo,Sang Kook Woo Org. Biomol. Chem. 2016 14 122
-
Chang-Sheng Zhang,Ya-Ping Shao,Fu-Min Zhang,Xue Han,Xiao-Ming Zhang,Kun Zhang,Yong-Qiang Tu Chem. Sci. 2022 13 8429
-
Doohyun Baek,Huijeong Ryu,Ji Yeon Ryu,Junseong Lee,Brian M. Stoltz,Sukwon Hong Chem. Sci. 2020 11 4602
-
Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019
-
Ravi Kiran Chinnagolla,Masilamani Jeganmohan Chem. Commun. 2014 50 2442
(2H-1,3-benzodioxol-5-yl)boronic acidに関する追加情報
Introduction to (2H-1,3-benzodioxol-5-yl)boronic Acid (CAS No. 94839-07-3)
(2H-1,3-benzodioxol-5-yl)boronic acid is a significant compound in the field of organic synthesis and pharmaceutical research, characterized by its unique molecular structure and versatile reactivity. This compound, identified by the CAS number 94839-07-3, has garnered considerable attention due to its applications in the development of novel pharmaceuticals and advanced materials. The benzodioxole moiety, a key structural feature, contributes to its remarkable chemical properties, making it a valuable intermediate in various synthetic pathways.
The benzodioxole ring system, also known as dihydroxyboryl, is renowned for its ability to participate in diverse chemical reactions, including Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The boronic acid functional group attached to the benzodioxole ring enhances its compatibility with palladium-catalyzed coupling reactions, facilitating the formation of carbon-carbon bonds essential for drug development.
Recent advancements in medicinal chemistry have highlighted the importance of (2H-1,3-benzodioxol-5-yl)boronic acid in the design of innovative therapeutic agents. Its structural motif is frequently incorporated into molecules targeting various diseases, including cancer and infectious disorders. The boronic acid derivative exhibits excellent binding affinity to biological targets, making it a promising scaffold for drug discovery.
In the realm of material science, this compound has shown potential in the development of advanced polymers and coatings. The boronic acid group imparts hydrolytic stability and thermal resistance to polymer matrices, enhancing their performance under harsh conditions. Researchers have explored its use in creating smart materials that respond to environmental stimuli, such as temperature or pH changes.
The synthesis of (2H-1,3-benzodioxol-5-yl)boronic acid involves multi-step organic transformations that require precise control over reaction conditions. Common synthetic routes include halogenation followed by Miyaura borylation or direct boronation of the benzodioxole precursor. These methods leverage state-of-the-art catalytic systems to ensure high yields and purity of the final product.
One of the most compelling aspects of this compound is its role in biopharmaceutical applications. Studies have demonstrated its efficacy in modulating enzyme activity and inhibiting pathogenic processes. For instance, derivatives of (2H-1,3-benzodioxol-5-yl)boronic acid have been investigated for their potential as antiviral and anti-inflammatory agents. The ability to fine-tune its chemical properties allows researchers to develop targeted therapies with minimal side effects.
The growing interest in green chemistry has also spurred research into sustainable synthetic methodologies for (2H-1,3-benzodioxol-5-yl)boronic acid. Innovations such as solvent-free reactions and catalytic recycling aim to minimize waste and energy consumption without compromising efficiency. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.
Industrial applications of this compound are expanding beyond traditional pharmaceuticals into areas like agrochemicals and specialty chemicals. Its versatility makes it suitable for synthesizing intermediates that contribute to crop protection agents and high-performance industrial additives. The demand for innovative chemical solutions continues to drive research into new applications for (2H-1,3-benzodioxol-5-yl)boronic acid.
The future prospects for this compound are promising, with ongoing research exploring its potential in nanotechnology and drug delivery systems. Its unique structural features make it an attractive candidate for developing nanocarriers that can enhance drug bioavailability and targeted delivery. Additionally, its compatibility with various functional groups allows for further derivatization, opening doors to novel applications.
In conclusion, (2H-1,3-benzodioxol-5-yl)boronic acid (CAS No. 94839-07-3) represents a cornerstone in modern chemical synthesis and pharmaceutical innovation. Its broad utility spans from medicinal chemistry to advanced materials science, underscoring its importance as a versatile building block. As research progresses, we can expect even more groundbreaking applications to emerge from this remarkable compound.
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